molecular formula C6H4N2O6 B1629947 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid CAS No. 58084-27-8

5,6-Dihydroxypyrazine-2,3-dicarboxylic acid

Cat. No.: B1629947
CAS No.: 58084-27-8
M. Wt: 200.11 g/mol
InChI Key: DMLFHVBDXPESMX-UHFFFAOYSA-N
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Description

5,6-Dihydroxypyrazine-2,3-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H4N2O6. It is characterized by the presence of two hydroxyl groups and two carboxylic acid groups attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid typically involves the oxidation of pyrazine derivatives. One common method is the oxidation of 5,6-dihydroxypyrazine using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. Additionally, the use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxypyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,6-Dihydroxypyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and carboxyl groups on the pyrazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-3-4(10)8-2(6(13)14)1(7-3)5(11)12/h(H,7,9)(H,8,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLFHVBDXPESMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)C(=O)N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634397
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58084-27-8
Record name 5,6-Dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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